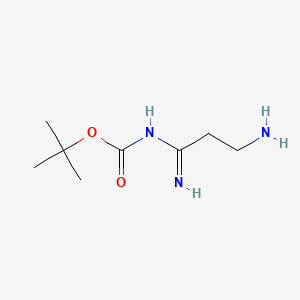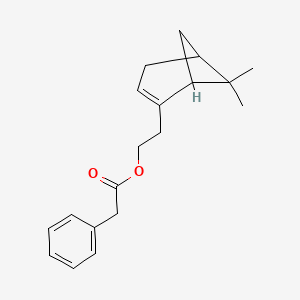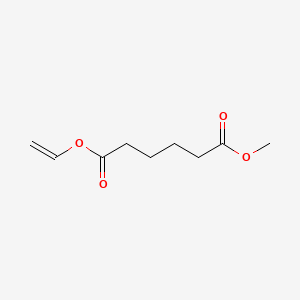
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic peptide composed of the amino acids cysteine, valine, and leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence and structure of this peptide make it a subject of study for its biochemical properties and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, in this case, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Functional groups on the peptide can be substituted with other chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify the peptide.
Major Products Formed
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.
Modified Peptides: Substitution reactions can result in peptides with altered properties and functionalities.
Applications De Recherche Scientifique
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can affect the peptide’s stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-NH2: Similar structure but with an amide group at the C-terminus.
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OCH3: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is unique due to its specific sequence and the presence of free carboxyl and thiol groups. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H41N5O6S2 |
|---|---|
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(4S,7S)-7-amino-6-oxo-1,2,5-dithiazocane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H41N5O6S2/c1-11(2)7-15(20(30)26-16(23(33)34)8-12(3)4)25-22(32)18(13(5)6)28-21(31)17-10-36-35-9-14(24)19(29)27-17/h11-18H,7-10,24H2,1-6H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,34)/t14-,15-,16+,17-,18+/m1/s1 |
Clé InChI |
MDPCXVXHYJDVHV-SFFUCWETSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]1CSSC[C@H](C(=O)N1)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CSSCC(C(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)





![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)



